molecular formula C16H16ClN3O3S B580101 m-Metolazone CAS No. 50869-25-5

m-Metolazone

Cat. No.: B580101
CAS No.: 50869-25-5
M. Wt: 365.832
InChI Key: YFYCJRQUTXFDLZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

m-Metolazone primarily targets the sodium-chloride cotransporters (NCC) . These cotransporters play a crucial role in the reabsorption of sodium and chloride ions in the renal tubules, which is a key process in maintaining electrolyte balance and blood pressure .

Mode of Action

The actions of this compound result from interference with the renal tubular mechanism of electrolyte reabsorption . It acts primarily to inhibit sodium reabsorption at the cortical diluting site and to a lesser extent in the proximal convoluted tubule . This inhibition of sodium reabsorption leads to increased excretion of sodium and water, thereby reducing fluid retention and lowering blood pressure .

Biochemical Pathways

This compound’s action on the sodium-chloride cotransporters affects the electrolyte reabsorption pathway in the kidneys . Additionally, studies have shown that this compound can upregulate mitochondrial chaperones, suggesting a potential impact on the mitochondrial stress response pathway .

Pharmacokinetics

This compound has a bioavailability of approximately 65% . It is minimally metabolized in the kidneys and primarily excreted in urine . The elimination half-life of this compound is about 14 hours , indicating its long-acting nature. It’s important to note that the pharmacokinetic properties of this compound can be influenced by factors such as dosage, patient’s renal function, and other concurrent medications .

Result of Action

The primary molecular effect of this compound is the inhibition of sodium reabsorption in the renal tubules . This leads to increased excretion of sodium and water, reducing fluid retention in the body . On a cellular level, this compound has been shown to specifically induce the expression of mitochondrial chaperones , which may have implications for cellular stress responses and longevity .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can significantly increase the time to reach maximum plasma concentration (tmax) of this compound . Additionally, the drug’s effectiveness can be affected by the patient’s renal function, as its primary site of action is in the kidneys . Therefore, conditions that impair kidney function could potentially impact the drug’s efficacy .

Biochemical Analysis

Biochemical Properties

m-Metolazone acts primarily to inhibit sodium reabsorption at the cortical diluting site and to a lesser extent in the proximal convoluted tubule . This action has been demonstrated in humans by increased excretion of phosphate and magnesium ions .

Cellular Effects

This compound has been shown to induce the expression of mitochondrial chaperones in the HeLa cell line . It also indirectly decreases the amount of water reabsorbed into the bloodstream by the kidney, so that blood volume decreases and urine volume increases .

Molecular Mechanism

The actions of this compound result from interference with the renal tubular mechanism of electrolyte reabsorption . It works by inhibiting sodium transport across the epithelium of the renal tubules, decreasing sodium reabsorption, and increasing sodium, chloride, and water excretion .

Temporal Effects in Laboratory Settings

Multiple oral doses of this compound do not display significantly different distributions or elimination characteristics from those observed for a single dose . The drug is well tolerated at the tested dose, and no adverse effects were observed .

Dosage Effects in Animal Models

In a rat model of preeclampsia, this compound reduced blood pressure without an accompanying natriuresis . The drug was administered in non-diuretic doses .

Metabolic Pathways

This compound undergoes enterohepatic circulation . It also affects the hPXR-mediated expression of CYP3A4 and MDR1 in human hepatocytes and increases CYP3A4 activity in various cell lines .

Transport and Distribution

This compound is characterized by slow and sometimes erratic absorption when administered as the Zaroxolyn product . This absorptive profile together with the large volume of distribution and high degree of renal clearance for this compound provide the pharmacologic basis for a favorable diuretic combination effect .

Subcellular Localization

While there is limited information available on the specific subcellular localization of this compound, it is known that the drug primarily acts on the renal tubules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-Metolazone involves several steps, starting from the quinazoline nucleus. The key steps include the chlorination of the quinazoline ring, followed by sulfonamide formation. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride and sulfonamide reagents under controlled temperatures .

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of high-efficiency reactors and purification systems to ensure the purity and yield of the final product. The process is designed to minimize impurities and degradation products, which are monitored using chromatographic methods .

Chemical Reactions Analysis

Types of Reactions: m-Metolazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the quinazoline ring, such as sulfoxides, sulfones, and halogenated quinazolines .

Scientific Research Applications

Chemistry: m-Metolazone is used as a model compound in studies involving diuretic mechanisms and the development of new diuretic agents .

Biology: In biological research, this compound is used to study its effects on renal function and electrolyte balance. It is also employed in experiments involving the mitochondrial unfolded protein response .

Medicine: Clinically, this compound is used to manage conditions like congestive heart failure, hypertension, and chronic kidney disease. It is often combined with other diuretics to enhance its efficacy .

Industry: In the pharmaceutical industry, this compound is a key component in the formulation of diuretic medications. Its stability and efficacy make it a valuable compound for therapeutic use .

Comparison with Similar Compounds

Properties

IUPAC Name

7-chloro-2-methyl-3-(3-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S/c1-9-4-3-5-11(6-9)20-10(2)19-14-8-13(17)15(24(18,22)23)7-12(14)16(20)21/h3-8,10,19H,1-2H3,(H2,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYCJRQUTXFDLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC(=C3)C)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50869-25-5
Record name m-Metolazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050869255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name M-METOLAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1M5J89G86
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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